molecular formula C16H19N3O3 B2523605 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide CAS No. 1207028-50-9

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide

Cat. No.: B2523605
CAS No.: 1207028-50-9
M. Wt: 301.346
InChI Key: ZPSOXJUFUBUVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is a chemical compound for research use, provided with the CAS Number 2097922-85-3. Its molecular formula is C19H23N3O3 and it has a molecular weight of 341.41 g/mol . This product is strictly for Research Use Only and is not approved for use in humans or for personal application. The core structure of this compound is based on the pyridazinone scaffold, which is recognized in medicinal chemistry as a privileged structure with a diverse range of potential biological activities . Specifically, pyridazinone-based small molecules have been extensively investigated for their anti-inflammatory properties and carbonic anhydrase (CA) inhibitory activities . Related compounds within this class have been designed as potential multi-target agents, capable of inhibiting enzymes like COX-2 and 5-LOX, which are key players in the inflammatory response . The presence of the pyridazinone moiety and a benzenesulfonamide motif in related analogs is a known strategy for targeting carbonic anhydrase isoforms . Researchers may find this compound valuable for probing these and other biological pathways. Its structural features make it a candidate for use in hit-to-lead optimization campaigns and for investigating new multi-target therapeutic strategies in preclinical research.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-5-3-6-14(11-12)22-13(2)16(21)17-9-10-19-15(20)7-4-8-18-19/h3-8,11,13H,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOXJUFUBUVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • Molar Mass : Approximately 256.29 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the m-Tolyloxy Group : This is generally accomplished via an etherification reaction involving m-tolyl alcohol and an appropriate halide.
  • Amidation : The final step involves the formation of the amide bond through the reaction of the intermediate with an appropriate acid chloride or anhydride.

Anti-inflammatory Properties

Research indicates that pyridazine derivatives, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that compounds with a similar pyridazine core showed inhibition of cyclooxygenase (COX-2), an enzyme involved in inflammation pathways .

The proposed mechanism involves:

  • Inhibition of COX Enzymes : By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Release : Compounds have been shown to decrease levels of inflammatory cytokines in vitro, suggesting a broader anti-inflammatory effect.

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations demonstrated that this compound significantly reduced cell survival in inflammatory models, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Animal Models : Animal studies have shown that administration of similar pyridazine derivatives leads to a reduction in symptoms associated with conditions like pulmonary arterial hypertension (PAH), supporting their role as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyridazine core could enhance biological activity and selectivity towards COX-2 inhibition .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX-2 inhibition
Cytokine modulationDecreased inflammatory cytokines
Inhibition of cell survival in inflammatory modelsReduced prostaglandin production

Scientific Research Applications

Anticancer Research

One of the most promising applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is in the development of anticancer agents. Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar pyridazine derivatives on human cancer cell lines. The results showed that compounds with structural similarities to this compound had IC50 values ranging from 10 to 30 µM, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.92 µM .

CompoundIC50 (µM)Reference
This compound20.12
Doxorubicin0.92

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that related compounds exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MICs) as low as 256 µg/mL against E. coli and S. aureus, suggesting potential for development as antimicrobial agents.

PathogenMIC (µg/mL)Reference
Escherichia coli256
Staphylococcus aureus256

Enzyme Inhibition Studies

Another area of research involves the enzyme inhibition potential of this compound. Compounds with similar structures have shown promise in inhibiting enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase.

Case Study: Enzyme Activity Assessment

Research on related pyridazine derivatives indicated that they could inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. The inhibition rates observed were comparable to established enzyme inhibitors, highlighting the therapeutic potential of these compounds .

Compound TypeEnzyme TargetInhibition Rate (%)Reference
Pyridazine DerivativeAcetylcholinesterase70%

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

The synthesis process generally includes:

  • Formation of the pyridazine ring.
  • Alkylation with ethyl groups.
  • Coupling with m-tolyloxy groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s pyridazinone-amide scaffold is shared with several analogs in the literature, though substituents and pharmacological targets vary significantly. Below is a comparative analysis:

Compound Name & Source Core Structure Key Substituents Synthesis Method Pharmacological Activity Key Spectral Data
Target Compound Pyridazinone + propanamide m-Tolyloxy Likely DCC-mediated coupling* Not reported (inferred anti-inflammatory/kinase inhibition) Expected IR: C=O ~1660 cm⁻¹; NMR: δ 7.0–7.5 (aromatic)
PRMT5 Inhibitor () Pyridazinone + propanamide 4,5-Dichloro-pyridazinone; sulfamoyl phenyl Multi-step synthesis PRMT5-substrate adaptor interaction inhibitor ¹H-NMR: δ 8.2 (pyridin-2-yl), IR: 1640–1680 cm⁻¹ (C=O)
Naproxen-Tryptamide () Naphthalenyl + propanamide 6-Methoxynaphthalen-2-yl; indole Tryptamine + naproxen coupling Anti-inflammatory (SARS-CoV-2 study) ¹H-NMR: δ 6.5–7.8 (naphthalene/indole); IR: 1655 cm⁻¹ (amide)
Carprofen-Tryptamide () Carbazolyl + propanamide 6-Chlorocarbazole; indole DCC-mediated coupling NSAID derivative (anti-inflammatory) ¹³C-NMR: δ 170 (amide); UV: λmax 280 nm
Antipyrine-Pyridazinone Hybrid () Pyridazinone + antipyrine Piperazine/aryl groups DCM-MeOH chromatography Not specified (hybrid design) IR: 1623–1681 cm⁻¹ (multiple C=O); ¹H-NMR: δ 2.3 (CH₃)
Pyridazinone-Pyrimidinone Hybrid () Pyridazinone + pyrimidinone Cyclopropyl, dimethylpyrazole Not detailed Not reported Smiles: Cc1cc(C)n(-c2ccc(=O)... (complex substituents)

*Inferred from –4, where DCC is used for amide bond formation between carboxylic acids and amines.

Key Observations:

Unlike the PRMT5 inhibitor (), which uses a dichloropyridazinone and sulfamoyl phenyl group for target binding, the target compound’s m-methylphenoxy group may prioritize hydrophobic interactions over polar interactions.

Synthetic Routes :

  • Amide bond formation via DCC (–4) is a common strategy for analogs, suggesting the target compound could be synthesized similarly.

Pharmacological Inference: Pyridazinone derivatives often target enzymes (e.g., PRMT5 in ) or inflammatory pathways (e.g., NSAID derivatives in –3). The target compound’s m-tolyloxy group, akin to NSAID aryl motifs, may position it as a COX inhibitor or kinase modulator.

Physicochemical Properties :

  • The absence of chlorine or methoxy groups (cf. –3) could enhance solubility compared to more halogenated analogs. IR and NMR profiles would resemble those of –3, with amide C=O stretches near 1660 cm⁻¹ and aromatic proton shifts between δ 6.5–8.0.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyridazinone core via cyclization of dihydrazides or condensation reactions under reflux conditions (e.g., using ethanol or DCM as solvents) .
  • Step 2 : Functionalization of the ethyl linker via nucleophilic substitution or amide coupling. For example, coupling 2-(m-tolyloxy)propanoyl chloride with the pyridazinone-ethylamine intermediate in anhydrous DMF, catalyzed by HOBt/EDCI .
  • Optimization : Reaction yields (e.g., 42–62% in similar compounds) depend on temperature control (60–80°C), solvent polarity, and catalyst selection. Purification via column chromatography (DCM/MeOH gradients) is standard .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR confirms substituent positions (e.g., pyridazinone C=O at δ 165–168 ppm, m-tolyl aromatic protons at δ 6.8–7.2 ppm) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at 1640–1680 cm⁻¹) and amide N-H bonds (3300–3500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles for target validation .

Q. What preliminary biological assays are recommended to screen this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorometric assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .

Advanced Research Questions

Q. How can computational modeling predict target binding and guide SAR studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 or EGFR). Pyridazinone’s C=O and m-tolyl groups often form hydrogen bonds and π-π stacking in active sites .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
  • QSAR Models : Corrogate substituent effects (e.g., m-tolyl vs. p-fluorophenyl) on bioactivity using Hammett constants and logP values .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Methodological Answer :
  • Assay Variability : Control for cell line specificity (e.g., HeLa vs. HT-29) and serum-free conditions to reduce noise .
  • Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify false negatives from rapid degradation .
  • Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorometric data conflicts with cellular activity .

Q. How can structural modifications enhance solubility without compromising activity?

  • Methodological Answer :
  • Pro-drug Design : Introduce phosphate esters at the pyridazinone oxygen for pH-dependent release .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the ethyl linker to improve aqueous solubility (>2 mg/mL) .
  • Salt Formation : Use hydrochloride or sodium salts of the amide group for enhanced crystallinity and dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.